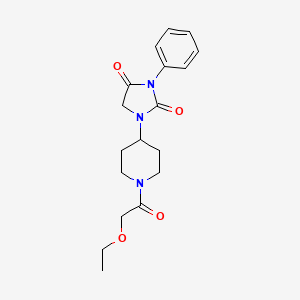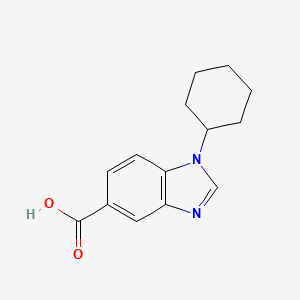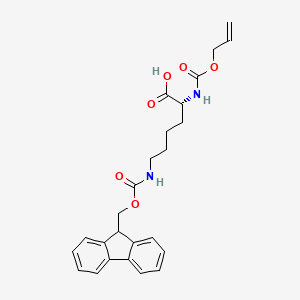
Aloc-d-lys(fmoc)-oh
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Aloc-d-lys(fmoc)-oh” is a compound where N-Allyloxycarbonyl (Alloc) are widely used protecting groups, i.e. for amines and amino acids. They are quantitatively and very rapidly converted to free amino compounds by palladium .
Chemical Reactions Analysis
As mentioned in the description, N-Allyloxycarbonyl (Alloc) groups are rapidly converted to free amino compounds by palladium .Aplicaciones Científicas De Investigación
Merrifield Peptide Synthesis
- Application : This study investigated the use of Fmoc (fluorenylmethoxycarbonyl) as an N-α-protecting group in the stepwise solid-phase synthesis of peptides. The focus was on the deprotection of the Fmoc group and its influence on the secondary structure of peptides, with an emphasis on β-sheet conformations (Larsen et al., 1993).
Supramolecular Gels
- Application : Research highlighted the utility of FMOC-functionalized amino acids, including FMOC-Lys(FMOC)-OH, in forming supramolecular hydrogels. These gels have biomedical applications due to their biocompatible and biodegradable properties. The study also explored their antimicrobial activity when combined with silver (Croitoriu et al., 2021).
Peptide Ligation
- Application : A study described the synthesis of azido-protected Fmoc–Lys–OH and its use in peptide ligation. The azido group in the peptide could be condensed with a peptide thioester and later reduced to an amino group, demonstrating a method for efficient peptide synthesis (Katayama et al., 2008).
Synthesis and Structure Characterization
- Application : This research focused on simplifying the synthesis of polypeptides using lysine and glycine, employing Fmoc-L-Lys(Boc)-OH as a key intermediate. The study aimed to provide experimental and theoretical insights for amino protection reaction and polypeptide synthesis (Yi-nan & Key, 2013).
Protein Engineering
- Application : The study explored the interactions of peptides with DNA, utilizing the Fmoc group attached to peptides. It proposed a model for peptide-DNA interaction and highlighted the role of Fmoc-protected peptides in understanding the regulation of alginate synthesis in bacteria (Medvedkin et al., 1995).
Solid-Phase Peptide Chemistry
- Application : A novel protecting group, vinyl ether benzyloxycarbonyl (VeZ), was introduced for solid-phase peptide synthesis, providing an alternative to Fmoc-Lys(Alloc)-OH for the synthesis of cyclic peptides (Staderini et al., 2018).
Fluorescein-Labelled Peptides
- Application : The study demonstrated the synthesis of 5(6)-carboxyfluorescein-labelled peptides using Fmoc-Lys(Dde)-Gly-Wang resin, showcasing a method for creating fluorescently labelled peptides for biological evaluation (Kowalczyk et al., 2009).
Peptide-Insulin Analogs
- Application : This research detailed the use of Fmoc‐Lys(Pac)‐OH in the preparation of semisynthetic insulin analogs, contributing to the development of new insulin therapies (Žáková et al., 2007).
Protein Synthesis
- Application : A study on the solid-phase synthesis of branched peptides, employing Fmoc-O-phospho-l-tyrosine and Fmoc-N ε-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl-l-lysine, showcased methods for designing peptides with specific interactions with protein domains (Xu et al., 2004).
Propiedades
IUPAC Name |
(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(prop-2-enoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-2-15-32-25(31)27-22(23(28)29)13-7-8-14-26-24(30)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGIXLCPDFRQJL-JOCHJYFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
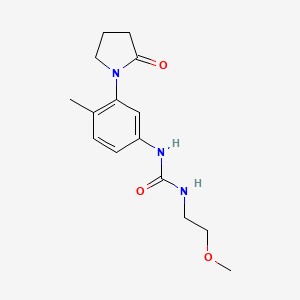
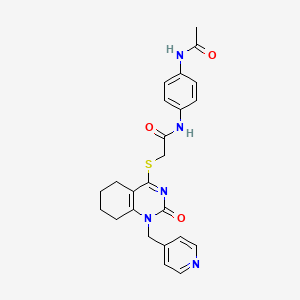
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2875143.png)
![3-(4-chlorophenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![5-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-1,2-oxazole-3-carboxamide](/img/structure/B2875145.png)

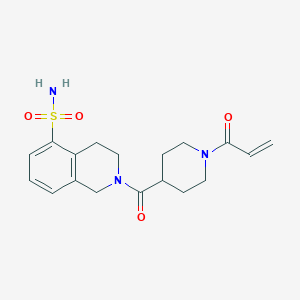
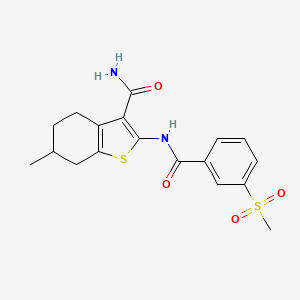
![2-(2,5-dimethoxybenzenesulfonyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2875153.png)

![N-(3,5-dimethoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2875161.png)
